6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride CAS number and properties
6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride CAS number and properties
An In-depth Technical Guide to Spiro[2.5]octan-1-amine Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds, particularly those incorporating amine functionalities, represent a class of compounds of profound interest in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties. This technical guide centers on the chemical space of spiro[2.5]octan-1-amine derivatives. It must be noted that a comprehensive search of scientific literature and chemical databases did not yield specific data, including a CAS number, for 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride. Consequently, this guide will utilize the well-documented analog, 6-azaspiro[2.5]octane hydrochloride , as a representative scaffold to provide researchers with the core technical knowledge, synthetic strategies, and application insights relevant to this promising class of molecules.
Introduction: The Value of Three-Dimensionality in Drug Design
The paradigm in drug discovery has been progressively shifting from "flatland"—the realm of planar, aromatic compounds—to embracing sp³-rich, three-dimensional structures. Spirocycles are at the forefront of this evolution.[1] By joining two rings through a single, shared quaternary carbon atom, spirocyclic systems project functionalities into distinct vectors in three-dimensional space. This structural feature offers several key advantages for drug development professionals:
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Enhanced Target Binding: The rigid conformation of spirocycles can lead to a more precise fit within the binding pockets of biological targets, potentially increasing potency and selectivity.[2]
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Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons is often correlated with better aqueous solubility and metabolic stability, crucial parameters for drug candidate viability.[2][3]
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Novel Chemical Space: The exploration of unique spirocyclic scaffolds provides opportunities to secure novel intellectual property and develop first-in-class therapeutics.[2]
This guide provides an in-depth look at the synthesis, properties, and applications of aza-spiro[2.5]octane systems, offering a foundational resource for their utilization in research and development.
Molecular Identity and Physicochemical Properties
As a primary exemplar, this section details the known properties of 6-azaspiro[2.5]octane hydrochloride. These properties are foundational for its use in synthesis and for predicting the behavior of its derivatives.
| Property | Data | Source(s) |
| Chemical Name | 6-azaspiro[2.5]octane hydrochloride | [4] |
| CAS Number | 1037834-62-0 | [4] |
| Molecular Formula | C₇H₁₄ClN | [4] |
| Molecular Weight | 147.64 g/mol | [4] |
| Physical Form | White crystalline solid | [4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [4] |
| Storage Temperature | Refrigerator (2-8°C) | |
| InChI Key | IDGDUKPISDZPDY-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
The construction of the strained spiro[2.5]octane framework requires strategic synthetic planning. Several methodologies have been developed for the synthesis of azaspirocycles, including diversity-oriented approaches utilizing ring-closing metathesis and intramolecular cyclizations.[5][6]
A notable and efficient route to 6-azaspiro[2.5]octane hydrochloride involves a titanium-mediated reductive cyclization of a dinitrile precursor, followed by acidic hydrolysis.[4]
General Synthetic Workflow
The following diagram outlines the key transformation in the synthesis of the 6-azaspiro[2.5]octane core.
Caption: General synthetic pathway to 6-azaspiro[2.5]octane hydrochloride.
Representative Experimental Protocol
The following protocol is a representative procedure based on the described synthesis of 6-azaspiro[2.5]octane hydrochloride.[4]
Step 1: Reductive Cyclization
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry toluene.
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Add (1-cyanomethyl-cyclopropyl)-acetonitrile (1.0 eq).
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To this solution, add titanium(IV) isopropoxide (1.1 eq) as the catalyst.
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Heat the reaction mixture to 60°C and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Step 2: Hydrolysis and Salt Formation
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After the initial reaction is complete, cool the mixture to room temperature.
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Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or aqueous HCl, 1.5 eq) to the reaction mixture.
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Stir the mixture vigorously at room temperature for an additional 4 hours.
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The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
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Dry the product under vacuum to yield 6-azaspiro[2.5]octane hydrochloride as a white to off-white solid.
Spectroscopic Characterization
For a research audience, unambiguous structural confirmation is paramount. While specific spectra for 6-azaspiro[2.5]octane hydrochloride are not widely published, this section outlines the expected Nuclear Magnetic Resonance (NMR) signatures based on its known structure.
Instrumentation:
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¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]
-
Deuterated solvents such as D₂O or DMSO-d₆ are appropriate, given the solubility of the hydrochloride salt.[7]
-
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the molecular weight and formula.[7]
Expected ¹H and ¹³C NMR Signatures for 6-Azaspiro[2.5]octane:
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |
| Cyclopropane CH₂ | ~0.5 - 1.0 (multiplet) | ~10 - 20 | Highly shielded protons and carbons characteristic of a cyclopropyl ring. |
| Piperidine CH₂ (α) | ~2.8 - 3.2 (multiplet) | ~45 - 55 | Protons and carbons adjacent to the nitrogen atom are deshielded. |
| Piperidine CH₂ (β) | ~1.5 - 1.9 (multiplet) | ~25 - 35 | Protons and carbons further from the nitrogen atom are more shielded. |
| Spiro Carbon | - | ~30 - 40 | Quaternary carbon, will not show a signal in the ¹H NMR spectrum. |
| NH (in HCl salt) | Broad singlet, variable | - | The proton on the nitrogen will be broadened and its shift is dependent on concentration and solvent. |
Applications in Drug Discovery and Medicinal Chemistry
Spirocyclic amines are increasingly recognized as "privileged scaffolds" in drug discovery. Their rigid three-dimensional nature makes them ideal for targeting complex protein-protein interactions and deep enzymatic clefts.[3]
Key Advantages and Biological Targets
Caption: Key advantages of the spiro[2.5]octan-amine scaffold in medicinal chemistry.
The utility of spirocyclic amines is demonstrated by their successful application in targeting a diverse range of biological systems.
| Biological Target Class | Example(s) | Therapeutic Area | Source(s) |
| G-Protein Coupled Receptors (GPCRs) | Dopamine D2, Serotonin 5HT₂A, 5-HT₁A Receptors | Antipsychotics, Anxiolytics | [1] |
| Enzymes | Soluble Epoxide Hydrolase (sEH) | Hypertension | [8] |
| Protein-Protein Interactions | Menin-MLL | Acute Leukemia | [3] |
| Sigma Receptors | σ₁ Receptor Antagonists | Neuropathic Pain, Cancer | [9] |
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling spirocyclic amine hydrochlorides. The available data for 6-azaspiro[2.5]octane hydrochloride provides a good basis for risk assessment.
GHS Hazard Information
| Hazard Class | GHS Code | Signal Word |
| Acute toxicity, oral | H302 | Warning |
| Acute toxicity, dermal | H312 | Warning |
| Skin corrosion/irritation | H315 | Warning |
| Serious eye damage/eye irritation | H319 | Warning |
| Acute toxicity, inhalation | H332 | Warning |
| Specific target organ toxicity, single exposure | H335 | Warning |
Source:
Recommended Handling Procedures
The following is a step-by-step guide for the safe handling of solid amine hydrochloride powders in a laboratory setting.[10][11][12]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[11]
-
Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Dispensing and Weighing:
-
Perform all weighing and dispensing operations within the fume hood.
-
Use spatulas and other tools carefully to avoid generating dust.
-
If possible, use a balance with a draft shield.
-
-
Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a wet cloth or paper towel to remove any remaining residue.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Conclusion and Future Outlook
While specific experimental data for 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride remains elusive, the broader class of aza-spiro[2.5]octanes stands as a scaffold of significant potential for the advancement of medicinal chemistry. Their synthesis, while requiring careful planning, is achievable through established modern organic chemistry techniques. The compelling three-dimensional architecture of these molecules provides a robust platform for the development of next-generation therapeutics with superior pharmacological profiles. It is anticipated that as the availability of diverse spirocyclic building blocks increases, their application in drug discovery programs will continue to expand, addressing challenging biological targets and unmet medical needs.
References
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General Procedures. (n.d.). 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]
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Wünsch, B., et al. (2020). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(6), 957-971. Retrieved from [Link]
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DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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Jones, P. D., et al. (2009). Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3468-3472. Retrieved from [Link]
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Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
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Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Retrieved from [Link]
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